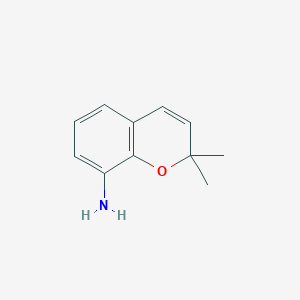

2,2-dimethyl-2H-chromen-8-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,2-dimethylchromen-8-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c1-11(2)7-6-8-4-3-5-9(12)10(8)13-11/h3-7H,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDZAGPSMPCRFRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=CC2=C(O1)C(=CC=C2)N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structure Activity Relationship Sar Studies and Rational Design of 2,2 Dimethyl 2h Chromen 8 Amine Analogs

Exploration of Substituent Effects at the C-8 Position of 2,2-Dimethyl-2H-chromene Derivatives

Systematic exploration of substituents at the C-8 position of the 2,2-dimethyl-2H-chromene ring has been a strategy to modulate the pharmacological properties of its derivatives. nih.gov Research has shown that even minor modifications at this position can significantly impact biological activity and physicochemical properties such as aqueous solubility. nih.gov

In one study, the introduction of a hydroxyl or a methoxy (B1213986) group at the C-8 position was investigated for its effect on the inhibition of the Hypoxia-Inducible Factor-1 (HIF-1) pathway. nih.gov The rationale for choosing these groups was their synthetic accessibility and the potential for the hydroxyl group to act as an anchor for further functionalization. nih.gov Comparing analogs with hydrogen, a hydroxyl group, or a methoxy group at the C-8 position revealed distinct effects on inhibitory activity. For instance, in one pair of compounds, the analog with a hydrogen at C-8 (6a) showed stronger inhibition of HIF-1 activated transcription compared to its C-8 methoxy counterpart (6g). nih.gov Conversely, in another pair, the C-8 hydroxyl analog (6i) exhibited stronger inhibition at lower concentrations than the corresponding C-8 hydrogen analog (6c). nih.gov

Furthermore, the introduction of a methoxy group at the C-8 position was found to dramatically increase aqueous solubility by 90-fold compared to the unsubstituted analog. nih.gov This highlights the critical role of C-8 substitution in optimizing the drug-like properties of these chromene derivatives. In a different series of 2H-chromene derivatives designed as carbonic anhydrase inhibitors, the introduction of a methyl group at the C-8 position was found to be detrimental to the inhibitory activity, although it maintained selectivity for certain isoforms. nih.gov

These findings underscore the sensitivity of biological activity to the nature of the substituent at the C-8 position, indicating that this position is a key site for fine-tuning the therapeutic potential of 2,2-dimethyl-2H-chromene derivatives.

Diversification Strategies on the Amine Functionality of 2,2-Dimethyl-2H-chromen-8-amine

The amine group of this compound and its isomers serves as a versatile handle for chemical diversification, allowing for the synthesis of a wide array of analogs with potentially improved biological activities. A common strategy involves the acylation of the amine to form amides or the sulfonylation to form sulfonamides.

In the development of HIF-1 pathway inhibitors, researchers have systematically diversified the amine functionality of a related N-[(2,2-dimethyl-2H-chromen-6-yl)methyl]amine core. nih.govnih.gov While not the 8-amine, the principles of amine diversification are directly applicable. In these studies, various amines, including propan-2-amine, aniline, and 4-fluoroaniline, were incorporated to investigate the impact on inhibitory activity. nih.govnih.gov The results demonstrated that the nature of the N-substituent is a critical determinant of potency. For instance, the presence of a propan-2-amine group in the sulfonamide structure consistently conferred the strongest inhibitory effect on HIF-1 activated transcription in a reporter assay. nih.govnih.gov This suggests that smaller, alkylamines may be more favorable for this particular biological target compared to bulkier or electron-deficient anilines. nih.gov

Another approach to amine diversification is through the formation of imines followed by reduction, which allows for the introduction of a variety of alkyl and aryl groups. This method was employed in the synthesis of N-alkyl-N-[(8-R-2,2-dimethyl-2H-chromen-6-yl)methyl]amines, where different alkylamines were reacted to form the corresponding secondary amines. nih.gov This strategy enables the exploration of how the size and nature of the alkyl group on the nitrogen atom influence biological activity and properties like lipophilicity. nih.gov

The table below summarizes the effect of amine diversification on the HIF-1 inhibitory activity of N-[(2,2-dimethyl-2H-chromen-6-yl)methyl]-N-R-arylsulfonamides.

| Amine (Region 2) | Arylsulfonyl Group (Region 1) | IC₅₀ (µM) |

| Propan-2-amine | 3,4-dimethoxybenzenesulfonyl | 1.5 |

| Aniline | 3,4-dimethoxybenzenesulfonyl | 4.8 |

| 4-Fluoroaniline | 3,4-dimethoxybenzenesulfonyl | 17 |

This interactive table is based on data from a study on N-[(2,2-dimethyl-2H-chromen-6-yl)methyl]-N-R-arylsulfonamides, illustrating the impact of amine diversification on HIF-1 inhibitory activity. nih.govnih.gov

These examples clearly demonstrate that strategic diversification of the amine functionality is a powerful tool for modulating the biological profile of 2,2-dimethyl-2H-chromene derivatives, leading to the identification of analogs with enhanced potency and optimized properties.

Bioisosteric Replacement and Molecular Hybridization Approaches in Derivative Design

Bioisosteric replacement and molecular hybridization are two key strategies in rational drug design that have been applied to derivatives of 2,2-dimethyl-2H-chromene. Bioisosterism involves substituting a functional group with another group that has similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic parameters. researchgate.netnih.gov Molecular hybridization, on the other hand, involves combining two or more pharmacophoric units from different bioactive molecules to create a new hybrid compound with potentially enhanced or synergistic activity. mdpi.com

In the context of 2,2-dimethyl-2H-chromene derivatives, bioisosteric replacement has been explored to modify the linker between the chromene core and another part of the molecule. For example, in a series of neuroprotective agents, the amide bond in chroman derivatives was replaced with various five-membered heterocyclic rings, such as 1,2,3-triazoles and 1,2,4-oxadiazoles. nih.govresearchgate.net This strategy led to the discovery that replacing the amide with a 1,2,4-oxadiazole (B8745197) moiety resulted in a significant improvement in neuroprotective activity against glutamate-induced oxidative stress. researchgate.net Similarly, replacing an amide with a 1,2,3-triazole also enhanced neuroprotective effects. nih.gov

Molecular hybridization has been employed to create novel compounds by combining the 2,2-dimethyl-2H-chromene scaffold with other known bioactive moieties. For instance, a series of compounds was synthesized by coupling 2,2-dimethyl-2H-chromen-6-amine with cinnamic acid analogs, which are also known for their neuroprotective properties. nih.gov This approach aimed to create hybrid molecules that could potentially exhibit synergistic effects. The resulting cinnamamide (B152044) derivatives of the 2,2-dimethylbenzopyran showed promising neuroprotective activity in an oxygen-glucose deprivation model. nih.gov Another example is the hybridization of a coumarin (B35378) (a related benzopyranone) with a chalcone (B49325) moiety, which resulted in a new compound with anticancer activity. mdpi.com

Impact of Structural Modifications on Biological Activity Profiles

Structural modifications of the 2,2-dimethyl-2H-chromene scaffold have a profound impact on the resulting biological activity profiles, often leading to significant changes in potency, selectivity, and even the type of activity observed. The structure-activity relationship (SAR) is highly dependent on the specific substitutions made at various positions of the chromene ring and on the appended functional groups.

As previously discussed, substitutions at the C-8 position can dramatically alter biological effects. nih.govnih.gov For instance, while a methoxy group at C-8 was found to decrease HIF-1 inhibitory activity in one series, a methyl group at the same position was detrimental for carbonic anhydrase inhibition in another. nih.govnih.gov This highlights the target-specific nature of SAR for this scaffold.

Modifications to the amine functionality of this compound analogs also play a crucial role. The conversion of the amine to a sulfonamide and subsequent variation of the substituents on both the nitrogen and the sulfonyl group have been shown to be critical for HIF-1 inhibition. nih.govnih.gov Specifically, a propan-2-amine group on the nitrogen and a 3,4-dimethoxybenzenesulfonyl group were identified as optimal for this activity. nih.govnih.gov The replacement of the piperazine (B1678402) ring with a morpholine (B109124) or pyrrolidine (B122466) group in other chromene derivatives led to a significant decrease in anticancer activity, underscoring the importance of this specific heterocyclic amine. tandfonline.com

The following table summarizes the impact of various structural modifications on the biological activity of 2,2-dimethyl-2H-chromene derivatives.

| Structural Modification | Position | Impact on Biological Activity | Reference |

| Methoxy group | C-8 | Decreased HIF-1 inhibition | nih.gov |

| Methyl group | C-8 | Detrimental for carbonic anhydrase inhibition | nih.gov |

| Propan-2-amine (vs. aniline) | Amine derivative | Increased HIF-1 inhibition | nih.govnih.gov |

| Replacement of piperazine with morpholine | Amine derivative | Decreased anticancer activity | tandfonline.com |

This interactive table provides a summary of how specific structural changes to the 2,2-dimethyl-2H-chromene scaffold affect its biological activity.

These findings collectively demonstrate that the biological activity of 2,2-dimethyl-2H-chromene derivatives is highly sensitive to structural changes. A thorough understanding of the SAR is therefore essential for the rational design of new analogs with improved therapeutic potential.

Molecular Mechanisms and in Vitro Biological Activities of 2,2 Dimethyl 2h Chromen 8 Amine Derivatives

Neuroprotection Activities in In Vitro Ischemic Models

Ischemic stroke, characterized by a disruption of blood flow to the brain, leads to a cascade of detrimental events including oxygen and glucose deprivation, ultimately causing neuronal cell death and neurological deficits. nih.govresearchgate.net Neuroprotection, a therapeutic strategy aimed at preserving neuronal tissue, is a key area of research. nih.gov Derivatives of 2,2-dimethyl-2H-chromene have shown significant promise as neuroprotective agents in in vitro models that simulate ischemic conditions. nih.govresearchgate.net

To mimic the injurious environment of an ischemic stroke in a laboratory setting, primary neuronal cultures are subjected to oxygen-glucose deprivation (OGD), a condition that reliably induces cell death. nih.govaging-us.comimrpress.com The neuroprotective capacity of synthesized compounds is then quantified by measuring their ability to enhance cell viability, often using assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric method. nih.govimrpress.com

In one study, a series of novel 2,2-dimethylbenzopyran derivatives incorporating cinnamic acid moieties were synthesized and evaluated for their neuroprotective effects against OGD-induced injury in primary cortical neurons. nih.gov After 12 hours of OGD, cell viability in the model group dropped significantly. nih.gov However, treatment with several of the synthesized derivatives, particularly those in the 'BN' series, resulted in a marked increase in the survival rate of neurons. nih.gov Notably, compound BN-07 was found to be superior to edaravone, a clinically used drug for ischemic stroke, in preserving neuronal viability under these conditions. nih.gov The BN series of compounds demonstrated a significant protective effect at concentrations of 1 μM, 30 μM, and 100 μM. nih.gov

Table 2: Neuroprotective Effect of 2,2-Dimethylbenzopyran Derivatives on Neuronal Cell Viability after OGD

| Treatment Group | Concentration | Cell Viability (% of Control) |

| Control | - | 100 |

| Model (OGD 12h) | - | Significantly decreased (p < 0.001) nih.gov |

| Edaravone (Positive Control) | - | 56 nih.gov |

| BN Series Compounds | 1 µM, 30 µM, 100 µM | Significantly increased vs. model (p < 0.001) nih.gov |

Beyond quantitative measures of cell viability, the morphological integrity of neurons provides a qualitative assessment of their health and the extent of damage. Healthy neurons in culture typically display a plump, oval, or multipolar cell body with long, interconnected axons and dendrites forming a complex network. nih.gov Following an insult like OGD, neurons undergo characteristic morphological changes indicative of cell death, such as cell body shrinkage and the shortening or complete disappearance of axons and dendrites. nih.govnih.gov

Studies have shown that 2,2-dimethylbenzopyran derivatives can effectively mitigate these detrimental morphological changes. nih.gov In cortical neuron cultures subjected to 12 hours of OGD, the cells in the untreated model group appeared shrunken and their neurite networks were dismantled. nih.gov In contrast, neurons treated with protective compounds like BN-07 retained a much healthier morphology, with fuller cell bodies and more intact neurite structures, closely resembling the appearance of the untreated control group. nih.gov This preservation of neuronal structure underscores the potent neuroprotective activity of these derivatives against ischemic injury. nih.govresearchgate.net

Antimicrobial Efficacy (Antibacterial and Antifungal)

The 2,2-dimethyl-2H-chromene skeleton is a privileged structure found in many natural products with known antimicrobial properties. researchgate.netnih.gov This has spurred the synthesis and evaluation of numerous derivatives for their efficacy against a range of pathogenic bacteria and fungi. nih.govarkajainuniversity.ac.inresearchgate.net

Research has demonstrated that synthetic derivatives can exhibit broad-spectrum antibacterial activity. nih.govacs.org Compounds have been tested against both Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus cereus) and Gram-negative bacteria (e.g., Escherichia coli). researchgate.netiscientific.orgjocpr.com In some cases, the synthesized chromene derivatives showed antibacterial activity comparable or even superior to standard antibiotics like cephalexin. researchgate.netiscientific.org For example, a series of coumarin (B35378) derivatives were found to have significant activity against S. aureus and E. coli. iscientific.org

In the realm of antifungal agents, 2,2-dimethyl-2H-chromene derivatives have shown particular promise, especially against phytopathogenic fungi that threaten agriculture. researchgate.netnih.gov In one study, four series of novel derivatives were designed and tested against nine plant pathogenic fungi. nih.gov Many of the target compounds displayed significant antifungal activity at a concentration of 50 μg/mL. nih.gov Compound 4j from this study was particularly potent, exhibiting higher antifungal efficacy against five different fungal strains than two commercially available fungicides, chlorothalonil (B1668833) and hymexazol. nih.gov Its half-maximal effective concentration (EC50) values were notably low, indicating high potency. nih.gov

Table 3: Antifungal Activity of Compound 4j

| Fungal Strain | EC50 (μg/mL) |

| Fusarium solani | 6.3 nih.gov |

| Pyricularia oryzae | 7.7 nih.gov |

| Alternaria brassicae | 7.1 nih.gov |

| Valsa mali | 7.5 nih.gov |

| Alternaria alternata | 4.0 nih.gov |

The mechanism of antimicrobial action is often linked to the specific substitutions on the chromene ring, which can influence factors like membrane permeability and interaction with essential cellular targets in the microbes. nih.govsamipubco.com

Evaluation Against Bacterial Strains (e.g., Escherichia coli, Staphylococcus aureus)

The antibacterial potential of chromene derivatives has been a subject of extensive research. Studies have demonstrated that these compounds exhibit inhibitory effects against both Gram-positive and Gram-negative bacteria. The antibacterial activity of 2-amino-4H-chromene derivatives has been assessed against Bacillus subtilis and Escherichia coli. tandfonline.com Furthermore, the in vitro antibacterial activity of various chromene derivatives has been evaluated against pathogenic bacterial strains, with some compounds showing good to moderate inhibitory potential. nih.gov

A series of synthesized 2-amino-3-cyano-4H-chromene derivatives demonstrated favorable to excellent antimicrobial results against E. coli and S. aureus. nanobioletters.com Specifically, certain derivatives showed significant zones of inhibition, indicating their potential as antibacterial agents. nanobioletters.com For instance, metal complexes of 2-amino-4H-chromene-3-carbonitrile derivatives have been synthesized and their antibacterial activity against E. coli and S. aureus was established. pasteur.ac.ir

Some chromene derivatives have shown more pronounced activity against Gram-positive bacteria like Staphylococcus aureus compared to Gram-negative bacteria. nih.gov The evaluation of 4-anilinocoumarin derivatives revealed significant inhibitory action against S. aureus and B. subtilis. japsonline.com

Table 1: Antibacterial Activity of Selected Chromene Derivatives

| Compound/Derivative | Bacterial Strain | Activity | Reference |

|---|---|---|---|

| 2-Amino-4H-chromene derivatives | Escherichia coli, Bacillus subtilis | Antibacterial activity observed | tandfonline.com |

| 2-Amino-3-cyano-4H-chromene derivatives | Escherichia coli, Staphylococcus aureus | Good to excellent antimicrobial results | nanobioletters.com |

| Metal complexes of 2-amino-4H-chromene-3-carbonitrile | Escherichia coli, Staphylococcus aureus | Antibacterial activity established | pasteur.ac.ir |

| 3-Cyano-4-aminochromene derivatives | Staphylococcus aureus | Significant activity | nih.gov |

| 4-Anilinocoumarin derivatives | Staphylococcus aureus, Bacillus subtilis | Significant inhibitory action | japsonline.com |

Antifungal Spectrum Analysis Against Phytopathogenic Fungi

Derivatives of 2,2-dimethyl-2H-chromene have been designed and synthesized as potential antifungal agents for agricultural applications. nih.gov In vitro antifungal activity of these compounds has been evaluated against a range of phytopathogenic fungi, with many exhibiting significant inhibitory effects. nih.govresearchgate.net

One study reported that a specific 2,2-dimethyl-2H-chromene derivative, compound 4j , showed more promising antifungal potency against several phytopathogenic fungi, including Fusarium solani, Pyricularia oryzae, Alternaria brassicae, Valsa mali, and Alternaria alternata, than commercially available fungicides. nih.gov The half-maximal effective concentration (EC₅₀) values for this compound were found to be 6.3, 7.7, 7.1, 7.5, and 4.0 μg/mL, respectively. nih.gov Another study highlighted a 2H-chromene analog, compound 1m , which displayed a more promising fungicidal effect against Alternaria alternata (EC₅₀ = 9.9 μg/mL) and Botrytis cinerea (EC₅₀ = 9.4 μg/mL) compared to a commercial fungicide. researchgate.net

Furthermore, novel chromene derivatives bearing hydrazide/thiazol/oxazol/oxime moieties have been synthesized and evaluated for their antifungal activity against ten phytopathogenic fungi, with some compounds demonstrating excellent and broad-spectrum inhibitory activity. acs.org The antifungal activity of chromene oxadiazole-based dithiocarbamates has also been investigated against Aspergillus niger, with some derivatives showing good activity. tandfonline.com

Table 2: Antifungal Activity of Selected 2,2-Dimethyl-2H-chromene Derivatives against Phytopathogenic Fungi

| Compound | Fungal Strain | EC₅₀ (μg/mL) | Reference |

|---|---|---|---|

| 4j | Fusarium solani | 6.3 | nih.gov |

| Pyricularia oryzae | 7.7 | nih.gov | |

| Alternaria brassicae | 7.1 | nih.gov | |

| Valsa mali | 7.5 | nih.gov | |

| Alternaria alternata | 4.0 | nih.gov | |

| 1m | Alternaria alternata | 9.9 | researchgate.net |

| Botrytis cinerea | 9.4 | researchgate.net |

Enzyme Inhibition Profiles (e.g., Acetylcholinesterase, Butyrylcholinesterase)

Chromene derivatives have been identified as potential inhibitors of cholinesterases, enzymes implicated in the progression of Alzheimer's disease. nih.govmdpi.com Both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key targets for these compounds. nih.govmdpi.comnih.gov

A series of amino-7,8-dihydro-4H-chromenone derivatives were synthesized and evaluated as potential inhibitors of AChE and BChE. nih.gov One derivative, 4k , exhibited good potency against BChE with a half-maximal inhibitory concentration (IC₅₀) of 0.65 ± 0.13 µM and displayed a competitive-type inhibition. nih.gov Another study on imino-2H-chromene derivatives showed that compound 10a was the best inhibitor of BChE with an IC₅₀ of 3.3 µM and exhibited a mixed-type inhibition pattern. nih.gov

Fused coumarins, specifically 5-oxo-4,5-dihydropyrano[3,2-c]chromenes linked to an N-benzylpyridinium scaffold, have also been investigated as cholinesterase inhibitors. researchgate.net The 1-(4-fluorobenzyl)pyridinium derivative 6g demonstrated the most potent anti-AChE activity with an IC₅₀ value of 0.038 μM. researchgate.net

Table 3: Enzyme Inhibition Profile of Selected Chromene Derivatives

| Compound/Derivative | Enzyme | IC₅₀ (µM) | Type of Inhibition | Reference |

|---|---|---|---|---|

| 4k (amino-7,8-dihydro-4H-chromenone) | BChE | 0.65 ± 0.13 | Competitive | nih.gov |

| 10a (imino-2H-chromene) | BChE | 3.3 | Mixed-type | nih.gov |

| 6g (5-oxo-4,5-dihydropyrano[3,2-c]chromene) | AChE | 0.038 | - | researchgate.net |

Antioxidant Activity Investigations (In Vitro Assays)

The antioxidant properties of chromene derivatives have been widely studied using various in vitro assays, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. nanobioletters.comscielo.brjapsonline.commdpi.com These assays measure the ability of the compounds to donate a hydrogen atom or an electron to neutralize free radicals. mdpi.com

A series of 2-amino-3-cyano-4H-chromene derivatives underwent in vitro antioxidant assays, with some compounds exhibiting outstanding performance in the DPPH assay. nanobioletters.com Similarly, a study on 2-(thiophen-2-yl)-4H-chromen-3-yl-sulfonate derivatives showed better activity against DPPH and ABTS radicals compared to the standard antioxidant, ascorbic acid. scielo.brscielo.br The IC₅₀ values for the extract of these derivatives were 12.72 ± 0.27 µg/mL for DPPH and 5.09 ± 0.21 µg/mL for ABTS. scielo.br

The antioxidant potential of 4-hydroxy-chromene-2-one derivatives has also been evaluated, with some compounds showing high radical scavenging activity. nih.govresearchgate.net The antioxidant activity is often attributed to the presence of hydroxyl groups on the chromene core. nih.gov

Table 4: In Vitro Antioxidant Activity of Selected Chromene Derivatives

| Compound/Derivative Series | Assay | IC₅₀ | Reference |

|---|---|---|---|

| 2-(Thiophen-2-yl)-4H-chromen-3-yl-sulfonates | DPPH | 12.72 ± 0.27 µg/mL | scielo.br |

| ABTS | 5.09 ± 0.21 µg/mL | scielo.br | |

| 4-Aryl-4H-chromene derivatives | DPPH | 24.44 µM (for compound 2M ) | japsonline.com |

| 2-[3, 4 di hydroxy phenyl] 3, 5, 14-trihydroxy 13-oxo 2H-chromeno [3. 1. 4. 1. :5, 6] pyrano [2, 3-h] 4H-chromene 4-one | DPPH | 1.77 µg/ml | psu.edu |

| Nitric oxide scavenging | 1.93 µg/ml | psu.edu |

Cellular Assays for Cytotoxic Potential

The cytotoxic potential of chromene derivatives against various cancer cell lines has been extensively investigated, revealing their promise as anticancer agents. orientjchem.orgnih.govresearchgate.nettandfonline.commdpi.comnih.govresearchgate.netresearchgate.netnih.gov These studies often utilize the MTT assay to determine the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells. scielo.br

A wide range of chromene derivatives has demonstrated significant cytotoxic effects. For example, some pyrano[3,2-c]chromene derivatives exhibited excellent antitumor activity against MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG-2 (liver cancer) cell lines, with IC₅₀ values ranging from 0.2 to 1.7 μM. researchgate.net Similarly, certain 1H-benzo[f]chromene derivatives showed potent anti-proliferative activity against PC-3 (prostate cancer), SKOV-3 (ovarian cancer), and HeLa (cervical cancer) cell lines. mdpi.com

Notably, a study on 2-aryl-3-nitro-2H-chromene derivatives found that most compounds exhibited good cytotoxic activity against breast cancer cell lines, with one derivative, 4l , being 36 times more potent than the standard drug etoposide (B1684455) against MCF-7 cells, with an IC₅₀ of 0.2 μM. nih.gov The mechanism of action for some of these cytotoxic chromenes involves the induction of apoptosis and cell cycle arrest. nih.govresearchgate.netmdpi.comresearchgate.netnih.gov

Table 5: Cytotoxic Potential of Selected Chromene Derivatives against Cancer Cell Lines

| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Pyrano[3,2-c]chromene derivatives (4e, 4f, 4m ) | MCF-7, HCT-116, HepG-2 | 0.2 - 1.7 | researchgate.net |

| 1H-Benzo[f]chromene derivative (4i ) | PC-3 | 0.8 ± 0.1 | mdpi.com |

| 2-Aryl-3-nitro-2H-chromene derivative (4l ) | MCF-7 | 0.2 | nih.gov |

| Dihydropyranochromene derivative (4d ) | HeLa | 19 | tandfonline.com |

| MCF-7 | 7 | tandfonline.com | |

| Chromane-2,4-dione derivative (13 ) | MOLT-4 | 24.4 ± 2.6 | nih.gov |

| HL-60 | 42.0 ± 2.7 | nih.gov |

Computational and Theoretical Studies in 2,2 Dimethyl 2h Chromen 8 Amine Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding affinity and mode of action of a ligand with its protein target.

In the context of 2,2-dimethyl-2H-chromene derivatives, molecular docking studies have been pivotal in identifying potential biological targets and elucidating the structural basis for their activity. For instance, derivatives of 2,2-dimethyl-2H-chromene have been investigated as potential inhibitors of the Hypoxia-Inducible Factor-1 (HIF-1) pathway, which is a key target in cancer therapy. nih.govnih.govacs.orgacs.orgsemanticscholar.org Docking studies of these compounds into the p300/CBP domain of HIF-1α have helped to understand the structure-activity relationships, revealing how different substituents on the chromene ring influence binding affinity. nih.gov

Another study focused on 2,2-dimethyl-2H-chromene derivatives as potential antifungal agents, with molecular docking suggesting that succinate (B1194679) dehydrogenase (SDH) could be a potential target. researchgate.net Similarly, imidazo[1,2-a]pyridine (B132010) derivatives incorporating a 2,2-dimethyl-2H-chromene moiety have been evaluated as potential DNA gyrase inhibitors through molecular docking, providing insights into their antibacterial mechanism. nih.gov

Furthermore, molecular docking has been employed to understand the interaction of 2,2-dimethyl-2H-chromene derivatives with other targets, such as the coat protein of Potato Virus Y (PVY), suggesting a mechanism of antiviral action by inhibiting virion assembly. nih.gov These simulations identify key amino acid residues involved in the binding, such as hydrogen bonds and hydrophobic interactions, which are crucial for the stability of the ligand-protein complex.

Table 1: Examples of Molecular Docking Studies on 2,2-dimethyl-2H-chromene Derivatives

| Derivative Class | Target Protein | Key Findings |

| Arylsulfonamide analogs | HIF-1 pathway | Identified structural motifs crucial for inhibitory activity. nih.gov |

| Imidazo[1,2-a]pyridine derivatives | DNA gyrase | Provided insights into the mechanism of antibacterial action. nih.gov |

| Sulfonamide-containing derivatives | Potato Virus Y (PVY) coat protein | Showed competitive binding with viral RNA, inhibiting virion assembly. nih.gov |

| Various derivatives | Succinate dehydrogenase (SDH) | Suggested as a potential target for antifungal activity. researchgate.net |

Quantum Chemical Calculations (e.g., DFT Studies) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure, reactivity, and spectroscopic properties of molecules. nrel.govsemanticscholar.orgnih.govresearchgate.net These methods provide detailed information about the distribution of electrons and the energies of molecular orbitals, which are fundamental to understanding a molecule's chemical behavior.

For derivatives of 2,2-dimethyl-2H-chromene, DFT studies have been employed to calculate properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is a critical parameter that indicates the chemical reactivity and kinetic stability of a molecule. A smaller energy gap suggests that the molecule is more reactive and can be more easily excited. bohrium.com

These calculations also help in understanding the molecular geometry and vibrational frequencies, which can be correlated with experimental data from techniques like FT-IR spectroscopy. nih.gov The electronic properties derived from DFT, such as the molecular electrostatic potential (MEP), can reveal the regions of a molecule that are rich or poor in electrons, providing clues about its intermolecular interactions and reactivity towards electrophiles and nucleophiles.

Table 2: Key Parameters from Quantum Chemical Calculations of Chromene Derivatives

| Parameter | Significance |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. |

| HOMO-LUMO Gap | Indicates chemical reactivity and kinetic stability. bohrium.com |

| Molecular Electrostatic Potential (MEP) | Maps the charge distribution and predicts sites for electrophilic and nucleophilic attack. |

| Vibrational Frequencies | Correlates with experimental FT-IR spectra to confirm molecular structure. nih.gov |

In Silico Prediction of Pharmacological Parameters Relevant to Biological Activity

In silico methods are extensively used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. computabio.comuniroma1.it These predictions are crucial in the early stages of drug discovery to identify compounds with favorable pharmacokinetic profiles and to avoid costly failures in later stages.

For 2,2-dimethyl-2H-chromene derivatives, various in silico tools have been used to predict key pharmacological parameters. researchgate.netmdpi.commdpi.comcore.ac.uk These predictions often include parameters that are part of Lipinski's Rule of Five, which assesses the "drug-likeness" of a compound based on properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. mdpi.com

Other important predicted parameters include aqueous solubility, blood-brain barrier permeability, human intestinal absorption, and potential interactions with cytochrome P450 enzymes, which are crucial for drug metabolism. researchgate.net Toxicity predictions, such as potential for carcinogenicity or hERG inhibition, are also a critical component of these in silico assessments. researchgate.net Studies on derivatives of 2,2-dimethyl-2H-chromene have shown that these compounds generally exhibit good predicted bioavailability and low toxicity. nih.govresearchgate.net

Table 3: Predicted Pharmacological Parameters for a Representative 2,2-dimethyl-2H-chromene Derivative

| Parameter | Predicted Value/Classification | Importance |

| Molecular Weight | < 500 g/mol | Adherence to Lipinski's Rule of Five |

| logP (Lipophilicity) | 1.2 - 3.1 nih.govacs.org | Influences absorption and distribution |

| Hydrogen Bond Donors | Low | Adherence to Lipinski's Rule of Five |

| Hydrogen Bond Acceptors | Low | Adherence to Lipinski's Rule of Five |

| Aqueous Solubility | 80 µM (for a specific analog) nih.govacs.orgacs.org | Affects absorption and formulation |

| Human Intestinal Absorption | High researchgate.net | Key for oral bioavailability |

| Blood-Brain Barrier Permeability | Variable | Determines potential for CNS effects |

| Cytochrome P450 Inhibition | Generally low researchgate.net | Indicates potential for drug-drug interactions |

| hERG Inhibition | Non-inhibitor researchgate.net | Predicts risk of cardiotoxicity |

| Carcinogenicity | Non-carcinogenic researchgate.net | Critical for long-term safety |

Emerging Research Directions and Unexplored Avenues for 2,2 Dimethyl 2h Chromen 8 Amine

Development of Novel Derivatization Strategies

The core of advancing the therapeutic utility of the 2,2-dimethyl-2H-chromene skeleton lies in the strategic synthesis of new derivatives. The amine group on 2,2-dimethyl-2H-chromen-8-amine, and its isomers like the 6-amine, is a versatile handle for chemical modifications. Researchers are employing several sophisticated strategies to create libraries of novel compounds.

One prominent approach is molecular hybridization , where the chromene moiety is combined with other pharmacologically active structures. For instance, a series of 2,2-dimethylbenzopyran derivatives were created by linking them with cinnamic acid groups, a class of compounds known for neuroprotective properties. rsc.org This strategy aims to create synergistic effects or multi-target compounds.

Functional group manipulation and bioisosteric replacement are also key. In the development of neuroprotective agents, lead transformation of a cinnamamide (B152044) to a phenylacrylamide and the introduction of substituents at the amide position were found to significantly improve efficacy. rsc.org Similarly, in the design of anticancer agents, the core structure has been modified by introducing various heteroarylsulfonamide groups to enhance aqueous solubility and optimize lipophilicity. nih.govacs.org The synthesis of these compounds often involves a multi-step process starting from substituted phenols, proceeding through intermediates like 2,2-dimethyl-2H-chromene-6-carbaldehyde, followed by imine formation and reduction to yield the key amine intermediate, which is then coupled with various sulfonyl chlorides. nih.gov

Another explored avenue is the synthesis of heterocyclic derivatives, such as combining the chromene structure with imidazothiadiazole, to generate new potential anticancer agents. niscair.res.in These synthetic routes demonstrate a focus on creating diverse chemical entities to explore a wider range of biological activities.

Table 1: Examples of Derivatization Strategies

| Strategy | Derivative Class | Starting Material/Intermediate | Target Application | Reference |

|---|---|---|---|---|

| Molecular Hybridization | 2,2-Dimethylbenzopyran-Cinnamic Acid Hybrids | 2,2-Dimethyl-2H-chromen-6-amine | Neuroprotection | rsc.org |

| Sulfonamide Coupling | N-alkyl-N-[(8-R-2,2-dimethyl-2H-chromen-6-yl)methyl]heteroarylsulfonamides | 8-R-2,2-Dimethyl-2H-chromene-6-carbaldehydes | Anticancer (HIF-1 Inhibition) | nih.gov |

| Heterocyclic Fusion | Imidazothiadiazole-Chromene Conjugates | 2,2-Dimethyl-2H-chromen-6-carbaldehyde | Anticancer | niscair.res.in |

Identification of New Biological Targets and Pathways

A primary focus of current research is to identify and validate the biological targets of 2,2-dimethyl-2H-chromene derivatives. A significant breakthrough has been the identification of compounds based on this scaffold as potent inhibitors of the Hypoxia Inducible Factor-1 (HIF-1) pathway . nih.govacs.org The HIF pathway is a critical regulator of cellular adaptation to low oxygen (hypoxia), a common feature of solid tumors, making it a prime target for anticancer therapies. nih.gov

Derivatives such as 3,4-dimethoxy-N-[(2,2-dimethyl-2H-chromen-6-yl)methyl]-N-phenylbenzenesulfonamide have been discovered through high-throughput screening and shown to inhibit HIF-1 transcriptional activity. nih.gov Ongoing investigations suggest that the putative molecular target for these compounds is the CH1 domain of the transcriptional co-activators p300/CBP. nih.gov By binding to this domain, the compounds are believed to disrupt the formation of the active transcriptional complex between HIF-1α, HIF-1β, and p300/CBP, thereby blocking the expression of hypoxia-response genes that promote tumor survival and angiogenesis. nih.gov

Beyond cancer, research points towards other potential therapeutic areas. A novel series of 2,2-dimethylbenzopyran derivatives has been evaluated for neuroprotective activity . rsc.org In these studies, the compounds' efficacy was tested in an in vitro oxygen-glucose deprivation (OGD) model, which simulates the conditions of ischemic stroke. rsc.org The results indicated that certain derivatives offer better neuroprotection than the established drug edaravone, suggesting that targets within the ischemic cascade could be modulated by this class of compounds. rsc.org

Furthermore, various derivatives have been synthesized and tested for other biological activities, including antihypertensive and antimicrobial effects, indicating that the 2,2-dimethyl-2H-chromene scaffold can be tailored to interact with a broad range of biological targets. rjpbcs.comresearchgate.net

Mechanistic Insights into Broader Biological Activities

Understanding the precise mechanism of action is crucial for the development of therapeutically viable drugs. For the HIF-1 inhibiting chromene derivatives, the mechanism has been probed using cell-based reporter assays. Human glioblastoma cell lines containing a hypoxia-responsive element (HRE) linked to a luciferase reporter gene are commonly used. nih.gov A reduction in luciferase activity in the presence of a compound under hypoxic conditions provides a direct measure of its ability to inhibit HIF-1 transcriptional activation. nih.gov

Further mechanistic studies have investigated the effect of these compounds on HIF-1α protein levels. Western blot analyses have been employed to determine if the inhibitors affect the stability of the HIF-1α subunit, which is rapidly degraded under normal oxygen conditions but stabilized under hypoxia. nih.gov

In the context of neuroprotection, the mechanism is evaluated by measuring key biomarkers of cell death and stress. The activity of lactate (B86563) dehydrogenase (LDH) released from damaged cells is a common endpoint. rsc.org The protective effects of some cinnamic acid analogues, which have been hybridized with the chromene structure, are linked to their ability to enhance the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and lower the levels of malondialdehyde (MDA), a marker of lipid peroxidation. rsc.org

For anticancer applications, the mechanism often involves inducing cytotoxicity in cancer cell lines. For example, a 2,2-dimethyl-2H-chromen derivative was evaluated for its anticancer activity against the MCF-7 breast cancer cell line using the MTT assay, which measures cell viability. niscair.res.in The compound demonstrated potent cytotoxicity, indicating its potential to induce cancer cell death. niscair.res.in

Advanced Computational Modeling for Optimized Design

To accelerate the drug discovery process and reduce reliance on costly and time-consuming synthesis and screening, advanced computational modeling has become an indispensable tool. In silico methods are being increasingly applied to the design of novel this compound derivatives.

Computational approaches are used to predict key physicochemical properties that are critical for a compound's drug-like character. For example, in the development of HIF-1 inhibitors, parameters such as the partition coefficient (logP) and aqueous solubility (logS) were calculated in silico to design a new series of N-alkyl-N-[(8-R-2,2-dimethyl-2H-chromen-6-yl)methyl]heteroarylsulfonamides with improved pharmacokinetic profiles. nih.govacs.org This led to the synthesis of an analog with an approximately 9,000-fold improvement in aqueous solubility compared to the parent compound, a critical step for potential in vivo applications. nih.govacs.org

Molecular docking studies are also employed to predict and analyze the binding interactions between the designed compounds and their putative biological targets. acs.org This can provide insights into the structure-activity relationship (SAR), helping to explain why certain chemical modifications lead to increased potency.

Furthermore, Density Functional Theory (DFT) analysis is used to explore the structural, electronic, and optical properties of chromene derivatives. researchgate.net By calculating parameters like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy gap, ionization potential, and electron affinity, researchers can gain a deeper understanding of a molecule's reactivity and behavior. researchgate.net Molecular electrostatic potential (MEP) maps can identify nucleophilic and electrophilic regions, guiding further structural modifications to enhance target binding and biological activity. researchgate.net

Q & A

What synthetic methodologies are most effective for preparing 2,2-dimethyl-2H-chromen-8-amine, and what are common pitfalls in its multi-step synthesis?

Basic Answer:

The synthesis typically involves Claisen rearrangement of substituted allyloxycoumarins followed by nitro group reduction. For example, intermediates like 5-alkoxy-8-nitro-2H-chromene can be generated via thermal rearrangement of sodium 4-methoxybenzyloxy esters under 180–200°C, followed by nitro reduction using SnCl₂ in ethanol . Key challenges include controlling regioselectivity during rearrangement and avoiding over-reduction of nitro groups.

Advanced Considerations:

Optimizing reaction conditions (e.g., solvent polarity, temperature gradients) and using protecting groups (e.g., Boc for amines) can mitigate side reactions. For instance, incomplete deprotection of intermediates may lead to mixed products, requiring rigorous TLC or HPLC monitoring . Contradictions in spectral data (e.g., unexpected NOESY correlations) may arise from conformational flexibility; 2D NMR and X-ray crystallography (using SHELX ) are critical for structural validation.

How can researchers resolve discrepancies between computational predictions and experimental spectroscopic data for this compound derivatives?

Advanced Answer:

Discrepancies often stem from solvent effects, vibrational coupling, or incomplete basis sets in computational models. To address this:

Benchmark DFT calculations (e.g., B3LYP/6-311+G(d,p)) against experimental UV-Vis and IR spectra.

Include implicit solvent models (e.g., PCM) to simulate polarity effects.

Validate torsional angles via single-crystal X-ray data to refine computational geometries.

For example, deviations in HOMO-LUMO gaps may require adjusting functional groups or reassessing protonation states of the amine .

What are the critical spectroscopic techniques for characterizing this compound, and how should data be interpreted?

Basic Answer:

Essential techniques include:

- ¹H/¹³C NMR : Confirm regiochemistry via coupling patterns (e.g., aromatic protons at δ 6.5–7.5 ppm) and methyl group splitting (δ 1.2–1.5 ppm).

- HRMS : Verify molecular ion peaks ([M+H]⁺) with <2 ppm error.

- X-ray crystallography : Resolve stereochemical ambiguities using SHELXL refinement .

Advanced Tip:

For ambiguous NOE effects, use ROESY to distinguish through-space interactions in flexible chromene systems. Computational NMR prediction tools (e.g., ACD/Labs) can assist in assigning complex splitting patterns.

What strategies optimize the regioselectivity of functionalizing the amine group in this compound?

Advanced Answer:

The amine’s reactivity is influenced by steric hindrance from the 2,2-dimethyl group. To enhance selectivity:

Protection-Deprotection : Use Boc anhydride to temporarily protect the amine during alkylation/acylation, followed by TFA cleavage .

Catalytic Systems : Employ Pd/C or Ru-based catalysts for selective N-allylation without affecting the chromene ring.

Solvent Screening : Polar aprotic solvents (e.g., DMF) favor nucleophilic substitution at the amine over electrophilic aromatic substitution.

How can researchers design experiments to study the photophysical properties of this compound derivatives?

Methodological Answer:

UV-Vis/Flourescence Spectroscopy : Dissolve derivatives in solvents of varying polarity (e.g., hexane → DMSO) to assess solvatochromism.

Time-Resolved Spectroscopy : Measure excited-state lifetimes (e.g., via TCSPC) to probe substituent effects on fluorescence quenching.

Computational Modeling : Calculate frontier molecular orbitals (DFT/TD-DFT) to correlate emission spectra with electronic transitions .

What are common intermediates in the synthesis of this compound, and how are they characterized?

Basic Answer:

Key intermediates include:

- Nitrochromenes : Synthesized via Claisen rearrangement; characterized by strong NO₂ IR stretches (~1520 cm⁻¹).

- Boc-Protected Amines : Identified by tert-butyl ¹H NMR signals (δ 1.4 ppm) and C=O IR bands (~1680 cm⁻¹) .

Advanced Challenge:

Nitro-to-amine reduction may produce hydroxylamine byproducts. Use SnCl₂/HCl in ethanol for selective reduction, and monitor via LC-MS to detect intermediates.

How should contradictory data in reaction yields or purity be analyzed during scale-up of this compound synthesis?

Advanced Answer:

Design of Experiments (DoE) : Vary temperature, stoichiometry, and agitation rates to identify critical parameters.

In-line Analytics : Use PAT tools (e.g., ReactIR) to track reaction progress in real-time.

Purification Troubleshooting : Contradictory HPLC purity data may arise from column degradation; validate methods with fresh columns and adjust gradient elution .

What safety protocols are essential when handling reactive intermediates in this compound synthesis?

Methodological Answer:

Personal Protective Equipment (PPE) : Nitrile gloves, safety goggles, and flame-resistant lab coats.

Waste Management : Segregate nitro intermediates (potential mutagens) and dispose via certified hazardous waste contractors .

Ventilation : Use fume hoods for steps involving volatile amines or SnCl₂ (corrosive/toxic) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.